(R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate

Chiral resolution Enantiomeric excess Stereochemical integrity

(R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate is a chiral, enantiomerically pure (R-configuration) pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-fluoro-2-nitrophenoxy substituent. It belongs to the class of N-Boc-protected 3-aryloxypyrrolidines, which are widely employed as advanced intermediates in medicinal chemistry for the construction of bioactive molecules, particularly kinase inhibitors and CNS-targeted agents.

Molecular Formula C15H19FN2O5
Molecular Weight 326.32
CAS No. 1233860-04-2
Cat. No. B3027072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate
CAS1233860-04-2
Molecular FormulaC15H19FN2O5
Molecular Weight326.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-5-4-10(16)8-12(13)18(20)21/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m1/s1
InChIKeyYMQJZHYWQSCLEL-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate (CAS 1233860-04-2) Is a Strategically Differentiated Chiral Building Block for Drug Discovery


(R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate is a chiral, enantiomerically pure (R-configuration) pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-fluoro-2-nitrophenoxy substituent [1]. It belongs to the class of N-Boc-protected 3-aryloxypyrrolidines, which are widely employed as advanced intermediates in medicinal chemistry for the construction of bioactive molecules, particularly kinase inhibitors and CNS-targeted agents . Its molecular formula is C15H19FN2O5, with a molecular weight of 326.32 g/mol [1].

Why Generic Substitution of (R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate (CAS 1233860-04-2) Fails: The Risks of Ignoring Stereochemistry, Substituent Electronics, and Protecting Group Strategy


In-class compounds cannot simply be interchanged because this specific compound integrates three critical design elements that collectively determine downstream synthetic efficiency and biological target engagement: (i) the defined (R)-stereochemistry at the pyrrolidine 3-position, which governs the three-dimensional presentation of the aryloxy moiety to chiral biological targets [1]; (ii) the electron-withdrawing 4-fluoro-2-nitrophenoxy group, which modulates both reactivity (e.g., nitro reduction to aniline) and target binding via halogen bonding and electrostatic effects ; and (iii) the acid-labile Boc protecting group, which enables orthogonal protection/deprotection strategies during multi-step synthesis [1]. Swapping to the (S)-enantiomer (CAS 1233860-23-5), the des-fluoro analog, or the unprotected pyrrolidine eliminates one or more of these integrated features, leading to divergent synthetic pathways and altered biological profiles.

Quantitative Differentiation Evidence for (R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate (CAS 1233860-04-2) Versus Closest Analogs


Enantiomeric Purity: (R)-Enantiomer (CAS 1233860-04-2) vs. (S)-Enantiomer (CAS 1233860-23-5) – Verified Chiral Identity

Commercially supplied (R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate (CAS 1233860-04-2) is specified with an enantiomeric excess (ee) of ≥95% as the (R)-enantiomer, based on chiral HPLC analysis . In contrast, the (S)-enantiomer (CAS 1233860-23-5) is supplied separately under its own CAS identity with a distinct InChIKey (YMQJZHYWQSCLEL-NSHDSACASA-N vs. YMQJZHYWQSCLEL-LLVKDONJSA-N), confirming that the two enantiomers are not interchangeable and must be procured as discrete chemical entities . No racemization is observed under recommended storage conditions (2–8°C, dry, inert atmosphere) .

Chiral resolution Enantiomeric excess Stereochemical integrity Quality control

Electronic Tuning: 4-Fluoro-2-nitrophenoxy vs. Des-Fluoro Analog (2-Nitrophenoxy) – Impact on Aromatic Ring Electronics

The presence of the para-fluoro substituent on the nitrophenoxy ring distinguishes this compound from the des-fluoro analog tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate (CAS 1233860-24-6) . The 4-fluoro group exerts a -I inductive effect, further enhancing the electron deficiency of the aromatic ring compared to the non-fluorinated 2-nitrophenoxy system. This results in a calculated XLogP3-AA value of 2.9 for the target compound (PubChem) [1], versus an estimated ~2.4–2.6 for the des-fluoro analog, reflecting increased lipophilicity that can improve membrane permeability while maintaining metabolic stability. The fluoro substituent also provides a handle for halogen bonding interactions with protein targets, a feature absent in the des-fluoro comparator .

Electron-withdrawing substituents Nitro reduction Halogen bonding Structure-activity relationship

Protecting Group Stability: Boc-Protected Pyrrolidine vs. Free Amine Analog – Orthogonal Deprotection Enables Multi-Step Synthesis

The target compound bears an acid-labile tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, which is stable under basic and nucleophilic conditions but cleaved cleanly with trifluoroacetic acid (TFA) or HCl in dioxane . The directly comparable free amine analog, (R)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine hydrochloride (CAS 1286207-35-9), lacks this protection and is supplied as the hydrochloride salt, limiting its utility in reactions requiring a nucleophilic free amine, such as reductive aminations or peptide couplings, without prior neutralization . The Boc-protected form allows for a divergent synthetic strategy: the protected amine can be carried through multiple synthetic steps, then deprotected to reveal the nucleophilic pyrrolidine nitrogen for final functionalization. This is a critical advantage in library synthesis and parallel medicinal chemistry .

Boc deprotection Orthogonal protecting groups Synthetic intermediate Solid-phase synthesis

Core Heterocycle: Pyrrolidine vs. Piperidine Analog – Conformational Restriction and Drug-Like Properties

The pyrrolidine core of the target compound provides a five-membered ring scaffold, which imposes greater conformational restriction than the six-membered piperidine analog, tert-butyl 4-(4-fluoro-2-nitrophenoxy)piperidine-1-carboxylate (CAS 1233955-13-9) [1]. The pyrrolidine ring has a computed hydrogen bond donor count of 0 and rotatable bond count of 4, compared to the piperidine analog which possesses a higher rotatable bond count (5) and greater conformational flexibility [2]. The reduced degrees of freedom in the pyrrolidine scaffold can lead to lower entropic penalties upon binding to a protein target, potentially increasing binding affinity. Additionally, pyrrolidine-containing compounds generally exhibit improved metabolic stability against cytochrome P450-mediated oxidation compared to piperidine analogs, due to the absence of the additional methylene group that is a common site of metabolic attack .

Pyrrolidine vs. piperidine Conformational restriction Drug-likeness Metabolic stability

Optimal Procurement Scenarios for (R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate (CAS 1233860-04-2) Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization Requiring Enantiomerically Pure (R)-Configured Pyrrolidine Scaffolds

When a medicinal chemistry program targets the ATP-binding pocket of a kinase and requires a chiral pyrrolidine ether linker with a specific (R)-configuration to achieve the desired binding pose, this compound provides an off-the-shelf, enantiomerically pure building block (ee ≥95%) . Its 4-fluoro-2-nitrophenoxy group can be reduced to the corresponding aniline for subsequent amide coupling or heterocycle formation, while the Boc group allows for late-stage diversification of the pyrrolidine nitrogen .

Fragment-Based Drug Discovery (FBDD) of CNS-Penetrant Agents

The computed XLogP3-AA of 2.9 and low molecular weight (326.32 g/mol) place this compound within favorable CNS drug-like space [1]. The pyrrolidine core offers conformational rigidity compared to piperidine analogs, which can translate into higher binding efficiency. The para-fluoro substituent enhances metabolic stability and provides a spectroscopic handle (19F NMR) for binding and pharmacokinetic studies .

Parallel Library Synthesis of N-Functionalized Pyrrolidine Analogs

The Boc-protected nitrogen enables a divergent synthetic strategy where a single batch of the compound can be deprotected and reacted with diverse electrophiles (sulfonamides, amides, ureas, alkyl halides) to generate a focused library of N-substituted pyrrolidine analogs . This avoids the need to carry the free amine through earlier synthetic steps, simplifying purification and improving overall library yield.

Quote Request

Request a Quote for (R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.